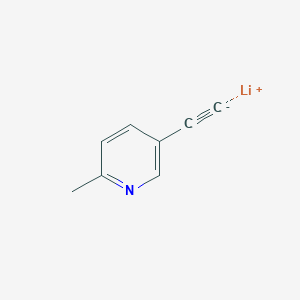![molecular formula C18H30Se B14333895 [(Dodecan-2-yl)selanyl]benzene CAS No. 102860-65-1](/img/structure/B14333895.png)
[(Dodecan-2-yl)selanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Dodecan-2-yl)selanyl]benzene typically involves the reaction of dodecan-2-yl halides with selenolates in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the selenol, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
[(Dodecan-2-yl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenyl group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenyl group back to the selenol form.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
[(Dodecan-2-yl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with antioxidant or anticancer properties.
Mecanismo De Acción
The mechanism of action of [(Dodecan-2-yl)selanyl]benzene involves its interaction with various molecular targets:
Antioxidant Activity: The selenium atom can participate in redox reactions, neutralizing free radicals and reducing oxidative stress.
Molecular Pathways: The compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparación Con Compuestos Similares
Similar Compounds
[(Dodecan-2-yl)thio]benzene: Similar structure but with a sulfur atom instead of selenium.
[(Dodecan-2-yl)oxy]benzene: Similar structure but with an oxygen atom instead of selenium.
[(Dodecan-2-yl)amino]benzene: Similar structure but with a nitrogen atom instead of selenium.
Uniqueness
[(Dodecan-2-yl)selanyl]benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their antioxidant activity and potential therapeutic applications, making this compound a compound of significant interest in various fields of research.
Propiedades
| 102860-65-1 | |
Fórmula molecular |
C18H30Se |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
dodecan-2-ylselanylbenzene |
InChI |
InChI=1S/C18H30Se/c1-3-4-5-6-7-8-9-11-14-17(2)19-18-15-12-10-13-16-18/h10,12-13,15-17H,3-9,11,14H2,1-2H3 |
Clave InChI |
TWELURNCKYGXDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


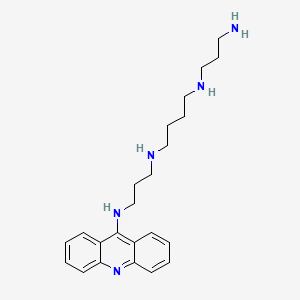
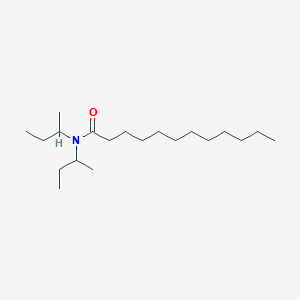
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/no-structure.png)
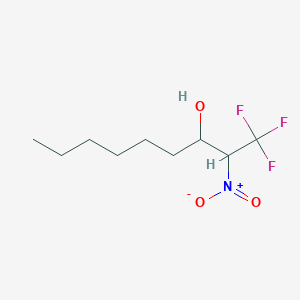
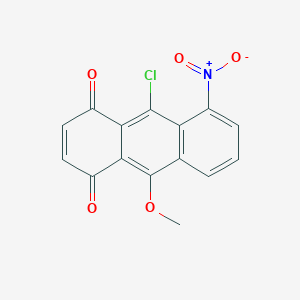

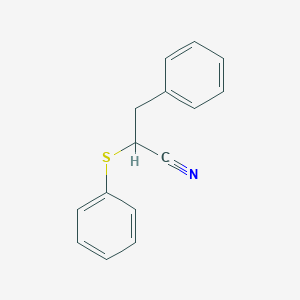


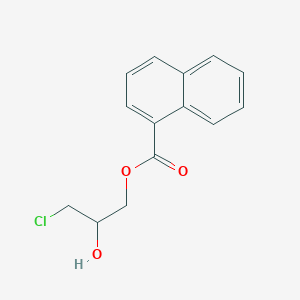

![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)
